Ethyl 5-fluoro-2-methoxynicotinate
Overview
Description
Ethyl 5-fluoro-2-methoxynicotinate is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Ethyl 5-fluoro-2-methoxynicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 5-fluoro-2-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 5-fluoro-2-methoxynicotinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid, 5-fluoro-2-methoxynicotinic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, this compound, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include 5-fluoro-2-methoxynicotinic acid, this compound, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluoro-2-methoxynicotinate has several applications in scientific research:
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways . The ester group allows for increased lipophilicity, facilitating the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 5-fluoro-2-methoxynicotinate can be compared with other similar compounds, such as:
Ethyl 5-chloro-2-methoxynicotinate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
Ethyl 5-bromo-2-methoxynicotinate: Contains a bromine atom, which can affect the compound’s chemical and biological properties.
Ethyl 5-iodo-2-methoxynicotinate:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its utility in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 5-fluoro-2-methoxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9(12)7-4-6(10)5-11-8(7)13-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWHATPJTHJEDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673296 | |
Record name | Ethyl 5-fluoro-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-86-6 | |
Record name | Ethyl 5-fluoro-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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